2,6-Dimethoxy-3-nitrobenzoic acid

Description

The exact mass of the compound 2,6-Dimethoxy-3-nitrobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,6-Dimethoxy-3-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dimethoxy-3-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethoxy-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO6/c1-15-6-4-3-5(10(13)14)8(16-2)7(6)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKBQFPTPKEFSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)[N+](=O)[O-])OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204335 | |

| Record name | 2,6-Dimethoxy-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55776-17-5 | |

| Record name | 2,6-Dimethoxy-3-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55776-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethoxy-3-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055776175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethoxy-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethoxy-3-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2,6-Dimethoxy-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxy-3-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring electron-donating methoxy groups and an electron-withdrawing nitro group on the benzene ring, imparts distinct electronic and steric properties that are crucial for its application as a versatile building block in the development of novel therapeutic agents and functional materials. Understanding the fundamental physical properties of this compound is paramount for its effective handling, characterization, and deployment in various research and development endeavors. This in-depth guide provides a comprehensive overview of the known physical characteristics of 2,6-dimethoxy-3-nitrobenzoic acid, supported by experimental data and theoretical considerations.

Molecular Structure and Key Identifiers

The structural arrangement of 2,6-dimethoxy-3-nitrobenzoic acid dictates its chemical behavior and physical attributes. The presence of two methoxy groups ortho to the carboxylic acid function creates a sterically hindered environment, influencing its reactivity and intermolecular interactions. The nitro group, positioned meta to the carboxylate, further modulates the electronic landscape of the aromatic ring.

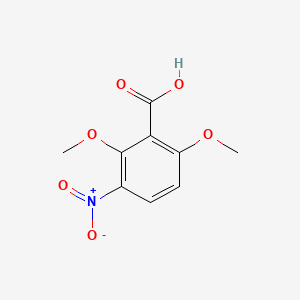

Caption: Molecular Structure of 2,6-Dimethoxy-3-nitrobenzoic acid.

Table 1: Chemical Identity of 2,6-Dimethoxy-3-nitrobenzoic Acid

| Identifier | Value | Reference |

| IUPAC Name | 2,6-dimethoxy-3-nitrobenzoic acid | [1][2] |

| CAS Number | 55776-17-5 | [1][2] |

| Molecular Formula | C₉H₉NO₆ | [1][2] |

| Molecular Weight | 227.17 g/mol | [1] |

| SMILES | COC1=C(C(=C(C=C1)[O-])OC)C(=O)O | [1] |

| InChI Key | YIKBQFPTPKEFSM-UHFFFAOYSA-N | [1][2] |

Solid-State Properties

Appearance and Crystalline Form

2,6-Dimethoxy-3-nitrobenzoic acid is typically supplied as a solid material, with its appearance described as white to cream or yellow to pale brown crystals or powder[2]. The color variation may be attributed to the purity of the substance, with purer forms expected to be closer to white or off-white.

Melting Point

The melting point is a critical parameter for identifying and assessing the purity of a crystalline solid. For 2,6-dimethoxy-3-nitrobenzoic acid with a purity of 97%, the reported melting point range is 130°C to 132°C [1]. A sharp melting range is indicative of high purity.

Crystal Structure and Density

The crystalline architecture of 2,6-dimethoxy-3-nitrobenzoic acid has been elucidated through X-ray crystallography. The compound crystallizes in the orthorhombic space group Pccn. A notable feature of its solid-state structure is the formation of hydrogen-bonded chains, which is a deviation from the more common hydrogen-bonded dimer motif observed in many carboxylic acids[3]. The calculated density (Dx) from crystallographic data is 1.498 g/cm³ [3].

Table 2: Crystallographic Data for 2,6-Dimethoxy-3-nitrobenzoic Acid [3]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pccn |

| Unit Cell Dimensions | a = 14.837 Å, b = 18.096 Å, c = 7.501 Å |

| Calculated Density (Dx) | 1.498 g/cm³ |

Thermodynamic Properties

Boiling Point

Solution Properties

Solubility

A definitive, quantitative solubility profile for 2,6-dimethoxy-3-nitrobenzoic acid in a range of common laboratory solvents has not been formally published. However, its solubility can be inferred from its structure and by analogy to related compounds.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of a carboxylic acid group suggests that it will exhibit some solubility in polar protic solvents through hydrogen bonding. The parent compound, 3-nitrobenzoic acid, is slightly soluble in cold water and more soluble in hot water, ethanol, and ether[5][6]. It is anticipated that 2,6-dimethoxy-3-nitrobenzoic acid will have limited solubility in water but will be soluble in alcohols like methanol and ethanol[7].

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): The polar nature of the nitro and carboxyl groups suggests good solubility in polar aprotic solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Due to the overall polarity of the molecule, it is expected to have low solubility in nonpolar solvents.

Table 3: Predicted Qualitative Solubility Profile of 2,6-Dimethoxy-3-nitrobenzoic Acid

| Solvent Class | Predicted Solubility | Rationale |

| Water | Slightly Soluble | Polar carboxyl group, but the aromatic ring and methoxy groups reduce overall polarity. |

| Alcohols (Methanol, Ethanol) | Soluble | Capable of hydrogen bonding with the solvent. |

| Ethers (Diethyl Ether) | Moderately Soluble | Moderate polarity and hydrogen bond accepting capability. |

| Chlorinated Solvents (Dichloromethane) | Moderately Soluble | Based on the solubility of related nitrobenzoic acids[5]. |

| Aprotic Polar Solvents (DMSO, DMF) | Very Soluble | High polarity of the solvents can effectively solvate the molecule. |

| Nonpolar Aromatic Solvents (Toluene) | Slightly to Insoluble | Mismatch in polarity. |

| Aliphatic Solvents (Hexane) | Insoluble | Significant polarity mismatch. |

Acidity (pKa)

The acidity of the carboxylic acid group is a key determinant of the compound's behavior in biological and chemical systems. While an experimental pKa value for 2,6-dimethoxy-3-nitrobenzoic acid is not available, an estimation can be made based on the electronic effects of the substituents. The pKa of the parent 3-nitrobenzoic acid is 3.47, which is more acidic than benzoic acid (pKa ≈ 4.2) due to the electron-withdrawing nature of the nitro group that stabilizes the conjugate base[5]. The two methoxy groups at the 2- and 6-positions are electron-donating through resonance but can be weakly electron-withdrawing through induction. Their steric bulk may also influence the solvation of the carboxylate anion. A precise pKa would require experimental determination, but it is expected to be in the range of a moderately strong carboxylic acid.

Spectroscopic Properties

Detailed experimental spectra for 2,6-dimethoxy-3-nitrobenzoic acid are not widely published. The following sections outline the expected spectral characteristics based on its functional groups and data from analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum of 2,6-dimethoxy-3-nitrobenzoic acid would be characterized by the vibrational modes of its constituent functional groups.

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Appearance | Reference (Analogous Compounds) |

| ~3300-2500 | O-H (Carboxylic Acid) | Stretching | Broad | [8] |

| ~1700 | C=O (Carboxylic Acid) | Stretching | Strong, Sharp | [8] |

| ~1550 and ~1350 | NO₂ (Nitro Group) | Asymmetric and Symmetric Stretching | Strong | [8] |

| ~1600-1450 | C=C (Aromatic Ring) | Stretching | Medium | [9] |

| ~1250 and ~1050 | C-O (Methoxy) | Asymmetric and Symmetric Stretching | Strong | [9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The predicted ¹H and ¹³C NMR chemical shifts are influenced by the electronic environment of each nucleus.

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically >10 ppm, due to the acidic nature of the proton.

-

Aromatic Protons (-CH): The two protons on the aromatic ring are in different chemical environments and would likely appear as doublets in the aromatic region (7-8.5 ppm).

-

Methoxy Protons (-OCH₃): Two singlets are expected for the two methoxy groups, likely in the range of 3.8-4.2 ppm.

¹³C NMR:

-

Carbonyl Carbon (-COOH): The carboxylic acid carbon will appear at a downfield chemical shift, typically in the range of 165-175 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. Carbons bearing the methoxy and nitro groups will be significantly shifted.

-

Methoxy Carbons (-OCH₃): The carbons of the methoxy groups will appear as sharp signals in the aliphatic region, typically around 55-65 ppm.

Mass Spectrometry

In mass spectrometry, 2,6-dimethoxy-3-nitrobenzoic acid (molecular weight 227.17 g/mol ) would be expected to show a molecular ion peak ([M]⁺ or [M]⁻) depending on the ionization technique used. Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH), methoxy groups (-OCH₃), and the nitro group (-NO₂).

Safety and Handling

2,6-Dimethoxy-3-nitrobenzoic acid is classified as an irritant. The following hazard statements apply:

-

H315: Causes skin irritation[1].

-

H319: Causes serious eye irritation[1].

-

H335: May cause respiratory irritation[1].

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Experimental Protocols

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus.

Methodology:

-

A small amount of the crystalline 2,6-dimethoxy-3-nitrobenzoic acid is placed in a capillary tube, which is then sealed at one end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Qualitative Solubility Assessment

A qualitative assessment of solubility can be performed through simple dissolution tests.

Methodology:

-

To a series of small test tubes, add approximately 10 mg of 2,6-dimethoxy-3-nitrobenzoic acid.

-

To each tube, add 1 mL of a different solvent (e.g., water, ethanol, acetone, toluene, hexane).

-

Agitate the tubes (e.g., by vortexing) for a set period (e.g., 1 minute).

-

Visually inspect for dissolution. If the solid dissolves completely, it is considered soluble. If some solid remains, it is partially soluble or insoluble.

-

For samples that do not dissolve at room temperature, gentle heating can be applied to assess temperature-dependent solubility.

Conclusion

This technical guide has synthesized the available information on the physical properties of 2,6-dimethoxy-3-nitrobenzoic acid. While key data such as melting point and crystal structure are well-documented, further experimental investigation is required to definitively determine its boiling point, a comprehensive solubility profile, and its pKa value. The predicted spectroscopic characteristics provide a valuable reference for the identification and structural confirmation of this compound in research and development settings. As a versatile synthetic intermediate, a thorough understanding of these fundamental properties is essential for unlocking its full potential in the creation of new chemical entities.

References

-

PubChem. 2,6-Dimethoxybenzoic Acid. [Link]

-

Wikipedia. 3-Nitrobenzoic acid. [Link]

-

The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

-

Chegg. Label the peaks for the 1H NMR and 13C NMR spectra for 3-nitrobenzoic acid. [Link]

-

International Union of Crystallography. 2,6-Dimethoxy-3-nitrobenzoic acid. A hydrogen-bonded chain structure. [Link]

-

ResearchGate. The solubility of 3-nitrobenzoic acid in seven solvents. [Link]

-

ResearchGate. Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. [Link]

-

MDPI. Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. [Link]

-

NIST WebBook. Benzoic acid, 2,6-dimethoxy-. [Link]

-

Semantic Scholar. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]

-

Brainly. What IR peaks are present in 3-nitrobenzoic acid?. [Link]

-

ResearchGate. Figure 5. (colour online) Solution proton decoupled 13 C NMR spectra of.... [Link]

Sources

- 1. 2,6-Dimethoxy-3-nitrobenzoic acid, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. L04366.14 [thermofisher.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. 2,6-DIMETHOXY-3-NITROBENZAMIDE | 55776-15-3 [m.chemicalbook.com]

- 5. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. brainly.com [brainly.com]

- 9. 2,6-Dimethoxybenzoic acid(1466-76-8) IR Spectrum [m.chemicalbook.com]

2,6-Dimethoxy-3-nitrobenzoic acid CAS number 55776-17-5

The following technical guide details the chemical profile, synthesis, and pharmaceutical utility of 2,6-Dimethoxy-3-nitrobenzoic acid.

CAS Number: 55776-17-5 Formula: C₉H₉NO₆ Molecular Weight: 227.17 g/mol [1]

Executive Summary

2,6-Dimethoxy-3-nitrobenzoic acid is a highly specialized aromatic building block used primarily in the synthesis of rotationally restricted pharmaceutical scaffolds. Unlike simple benzoic acids, the 2,6-dimethoxy substitution pattern creates significant steric bulk around the carboxyl group, forcing downstream amides into a non-coplanar conformation. This "steric lock" is a critical design element in modern kinase inhibitors and receptor antagonists, where defined 3D architecture is required to fit narrow hydrophobic pockets.

This guide outlines the validated synthesis of CAS 55776-17-5, its reduction to the versatile 3-amino derivative, and its strategic application in medicinal chemistry.

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10][11][12][13]

| Property | Specification | Mechanistic Implication |

| Appearance | Pale yellow to tan crystalline solid | Nitro group conjugation confers color. |

| Melting Point | 130–132 °C | High crystallinity indicates stable packing; suitable for solid handling. |

| pKa (Calc) | ~2.8–3.2 | Lower than benzoic acid (4.2) due to the electron-withdrawing nitro group (-I, -M effects). |

| Solubility | DMSO, DMF, Methanol; Poor in Water | Hydrophobic methoxy groups reduce aqueous solubility despite the carboxylate. |

| Regiochemistry | 3-Nitro substitution | The 2,6-methoxy groups are ortho/para directors. Position 3 is activated (ortho to OMe); Position 4 is deactivated (meta to both OMe). |

Strategic Synthesis: The Nitration Protocol

The synthesis of 2,6-dimethoxy-3-nitrobenzoic acid requires precise control of temperature and reagent stoichiometry to prevent decarboxylation or over-nitration. The starting material, 2,6-dimethoxybenzoic acid, is electron-rich, making it highly reactive toward electrophilic aromatic substitution (SEAr).

Reaction Logic

-

Substrate Activation: The methoxy groups at positions 2 and 6 strongly activate the ring.

-

Regioselectivity: The carboxyl group is a meta director, reinforcing the 3-position (meta to COOH). The methoxy groups are ortho/para directors. Position 3 is ortho to the C2-methoxy, making it the most nucleophilic site.

-

Temperature Control: The reaction is exothermic. Temperatures above 10°C risk dinitration or oxidative cleavage of the methoxy ethers.

Detailed Protocol

Reagents:

-

2,6-Dimethoxybenzoic acid (1.0 eq)

-

Fuming Nitric Acid (HNO₃, >90%, 1.1 eq)

-

Sulfuric Acid (H₂SO₄, conc., solvent/catalyst)[2]

-

Ice/Water (for quenching)

Step-by-Step Methodology:

-

Dissolution: Charge a 3-neck round-bottom flask with concentrated H₂SO₄ (5 mL per gram of substrate). Cool to 0°C using an ice-salt bath.

-

Addition: Add 2,6-dimethoxybenzoic acid portion-wise, maintaining internal temperature <5°C. Stir until fully dissolved.

-

Nitration: Prepare a mixture of fuming HNO₃ (1.1 eq) in H₂SO₄ (1:1 v/v). Add this nitrating mixture dropwise via an addition funnel over 30 minutes. Critical: Do not allow temperature to exceed 10°C.

-

Reaction: Stir at 0–5°C for 2 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM) or HPLC.

-

Quenching: Pour the reaction mixture slowly onto crushed ice (10x reaction volume) with vigorous stirring. The product will precipitate as a pale solid.

-

Isolation: Filter the precipitate. Wash the cake with cold water until the filtrate is neutral (pH ~6–7).

-

Purification: Recrystallize from Ethanol/Water (1:1) or Acetone/Hexane to yield pure 2,6-dimethoxy-3-nitrobenzoic acid.

Pharmaceutical Applications: The "Steric Lock" Scaffold

The primary value of CAS 55776-17-5 lies in its downstream conversion to 3-amino-2,6-dimethoxybenzoic acid . This moiety serves as a privileged scaffold in drug discovery.

Mechanism of Action in Drug Design

-

Atropisomerism Control: In many kinase inhibitors, the bond between an aromatic ring and an amide nitrogen needs to be perpendicular to minimize steric clash. The bulky methoxy groups at the 2 and 6 positions of this scaffold force the C1-Carboxyl group out of plane.

-

Solubility Enhancement: The ether oxygens can accept hydrogen bonds, improving the pharmacokinetic profile compared to purely lipophilic 2,6-dimethyl analogues.

-

Linker Chemistry: The 3-amino group (post-reduction) provides a vector for extending the molecule into solvent-exposed regions of a protein binding pocket.

Workflow Visualization

The following diagram illustrates the transformation of the nitro-scaffold into active pharmaceutical ingredients (APIs).

Caption: Synthetic utility flow from the nitro-precursor to bioactive scaffolds.

Safety & Handling (HSE Guidelines)

GHS Classification:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Protocol:

-

Engineering Controls: All weighing and transfer operations must be conducted inside a certified chemical fume hood.

-

PPE: Nitrile gloves (double-gloving recommended during nitration), safety goggles, and lab coat.

-

Storage: Store in a cool, dry place away from strong bases and reducing agents. The nitro group is stable but can react violently with strong reducing metals (e.g., LiAlH₄) if not controlled.

References

- Source: Patent CN101284778A. "Synthetic method of 2,6-dimethoxy benzoic acid.

-

Nitration Methodologies for Activated Benzoates Source: Organic Syntheses, Coll. Vol. 3, p.337 (1955). "3,5-Dinitrobenzoic Acid." (Adapted protocol for activated systems). URL:[Link]

-

Application in Solid Phase Synthesis (Dbz Linkers) Source: National Institutes of Health (NIH) / PMC. "One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids." URL:[Link]

Sources

Foreword: Navigating the Data Gap for 2,6-Dimethoxy-3-nitrobenzoic Acid

An In-depth Technical Guide to the Solubility of 2,6-Dimethoxy-3-nitrobenzoic Acid in Organic Solvents

In the landscape of chemical research and pharmaceutical development, it is not uncommon to encounter compounds with significant potential but sparse physicochemical data. 2,6-Dimethoxy-3-nitrobenzoic acid (CAS No. 55776-17-5) is one such molecule. While its structural analogues are well-characterized, specific experimental data on its solubility in a range of organic solvents remains largely unpublished in readily accessible literature.

This guide, therefore, is structured to address this data gap directly. Instead of presenting a simple table of solubility values, we will embark on a more instructive journey. We will first dissect the molecular structure of 2,6-dimethoxy-3-nitrobenzoic acid to predict its solubility behavior based on first principles. Following this theoretical grounding, we will provide a comparative analysis with closely related molecules for which solubility data is available, offering a scientifically reasoned forecast of its behavior.

Most importantly, this document serves as a practical playbook for the research scientist. It provides detailed, field-proven experimental protocols to empower you to generate precise and reliable solubility data in your own laboratory. This approach transforms a simple query about solubility into a comprehensive lesson in physicochemical characterization, reflecting the real-world challenges and methodologies of drug discovery and development.

Molecular Structure and Physicochemical Properties

Understanding the solubility of a compound begins with a thorough examination of its molecular structure and the resulting physicochemical properties.

Molecular Structure:

-

IUPAC Name: 2,6-dimethoxy-3-nitrobenzoic acid

-

Molecular Weight: 227.17 g/mol [3]

dot digraph "2_6_Dimethoxy_3_nitrobenzoic_acid" { graph [rankdir="LR", size="7.6,4", dpi=72]; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];

} end_dot Caption: Molecular structure of 2,6-Dimethoxy-3-nitrobenzoic acid.

Key Physicochemical Characteristics & Predicted Solubility Impact:

-

Carboxylic Acid Group (-COOH): This is the primary acidic functional group. It is capable of acting as a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the carbonyl and hydroxyl oxygens). This group will dominate the compound's acidic nature and its potential for pH-dependent solubility. In basic organic solvents (like pyridine) or aqueous basic solutions, it will deprotonate to form a highly polar carboxylate salt, dramatically increasing solubility.

-

Nitro Group (-NO₂): This is a strong electron-withdrawing group. Its presence is expected to increase the acidity of the carboxylic acid (lower the pKa) compared to an unsubstituted benzoic acid.[4] The nitro group is also highly polar and can act as a hydrogen bond acceptor, which can enhance solubility in polar, hydrogen-bond-donating solvents.

-

Methoxy Groups (-OCH₃): The two methoxy groups are moderately polar and can act as hydrogen bond acceptors. However, they also add steric hindrance around the carboxylic acid group, which might slightly impede solvation. Their presence increases the overall molecular weight and lipophilicity compared to a simple nitrobenzoic acid.

-

Aromatic Ring: The benzene ring is nonpolar and will contribute to the compound's solubility in aromatic and less polar solvents.

Overall Polarity and Expected Solubility Trends:

2,6-Dimethoxy-3-nitrobenzoic acid is a moderately polar molecule. The presence of multiple polar functional groups (-COOH, -NO₂, -OCH₃) suggests that it will be more soluble in polar organic solvents than in nonpolar ones. A Safety Data Sheet for the compound confirms it is insoluble in water, which is a highly polar solvent.[1] This is likely due to the relatively large, somewhat rigid aromatic structure and the presence of the methoxy groups, which, while polar, also contribute to the organic character of the molecule.

Comparative Solubility Analysis with Structural Analogues

In the absence of direct quantitative data, we can infer the likely solubility behavior of 2,6-dimethoxy-3-nitrobenzoic acid by examining its structural relatives.

| Compound | Key Structural Differences | Known Solubility Characteristics | Implication for 2,6-Dimethoxy-3-nitrobenzoic acid |

| Benzoic Acid | Lacks methoxy and nitro groups. | Sparingly soluble in cold water; solubility increases with temperature.[5] Soluble in ethanol, methanol, ethyl acetate, and acetonitrile.[6] | The addition of polar groups to the benzoic acid backbone suggests our target compound will also favor polar organic solvents. |

| 3-Nitrobenzoic Acid | Lacks the two methoxy groups. | Soluble in oxygenated and chlorinated solvents.[4] Generally more soluble in polar solvents like methanol and ethanol than in non-polar solvents like toluene.[6] | The nitro group enhances solubility in polar solvents. We can expect a similar trend for our target compound. |

| 2,6-Dimethoxybenzoic Acid | Lacks the nitro group. | Has a reported melting point of 186 °C.[7] | The dimethoxy substitution pattern is present, but the lack of the highly polar nitro group makes this a less direct comparison for solubility in polar aprotic solvents. |

| 4-Methoxybenzoic Acid | Isomeric, with a different substitution pattern and no nitro group. | Sparingly soluble in cold water, but highly soluble in alcohols (methanol, ethanol), ethers (diethyl ether), and ketones (acetone).[8] | This further supports the prediction of good solubility in common polar organic solvents. |

Predicted Solubility Profile:

Based on this comparative analysis, the following solubility profile for 2,6-dimethoxy-3-nitrobenzoic acid can be predicted:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), where strong dipole-dipole interactions can occur. Also likely to be soluble in polar protic solvents like methanol and ethanol, which can hydrogen bond with the various functional groups.

-

Moderate Solubility: Expected in solvents of intermediate polarity such as acetone, ethyl acetate, and dichloromethane.

-

Low to Negligible Solubility: Expected in nonpolar solvents like hexanes, toluene, and diethyl ether.

-

Aqueous Insoluble: Confirmed to be insoluble in neutral water.[1] However, solubility is expected to increase significantly in aqueous basic solutions (e.g., dilute NaOH, NaHCO₃) due to salt formation.

Experimental Protocols for Solubility Determination

The following protocols are provided as robust, validated methods for determining the solubility of 2,6-dimethoxy-3-nitrobenzoic acid in your laboratory.

The Shake-Flask Method (Equilibrium Solubility)

This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[9][10]

Principle: An excess of the solid compound is agitated in the solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is determined analytically.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of 2,6-dimethoxy-3-nitrobenzoic acid to a series of vials, each containing a precise volume of the desired organic solvent. "Excess" means enough solid should remain visible at the end of the experiment.

-

Equilibration: Seal the vials tightly and place them in a shaker or on a stirring plate within a temperature-controlled incubator (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium. A typical starting point is 24-48 hours.[9][11]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for at least 24 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant. To ensure no solid particles are transferred, it is critical to filter the sample using a syringe filter (e.g., 0.22 µm PTFE for organic solvents).

-

Quantification:

-

Prepare a series of standard solutions of 2,6-dimethoxy-3-nitrobenzoic acid of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Construct a calibration curve from the standards and determine the concentration of the saturated solution. This concentration is the solubility of the compound.

-

Potentiometric Titration for pKa and pH-Dependent Solubility

For an acidic compound like 2,6-dimethoxy-3-nitrobenzoic acid, understanding its pKa is crucial for predicting its solubility in aqueous systems of varying pH. Potentiometric titration is a highly accurate method for determining pKa.[12][13]

Principle: A solution of the compound is titrated with a strong base (e.g., NaOH), and the pH is monitored continuously. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the titration curve's buffer region. This method can also be adapted to determine the solubility of the compound.[14]

Step-by-Step Protocol for pKa Determination:

-

Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[13]

-

Sample Preparation: Dissolve a precisely weighed amount of 2,6-dimethoxy-3-nitrobenzoic acid in a suitable co-solvent (like methanol or DMSO) if it is not sufficiently soluble in water, and then dilute with water to a known volume. The final concentration should be in the range of 1-10 mM.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode in the solution.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[15]

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Conclusion and Recommendations

While direct, published quantitative solubility data for 2,6-dimethoxy-3-nitrobenzoic acid in organic solvents is currently unavailable, a robust, scientifically-grounded prediction of its behavior can be made through analysis of its molecular structure and comparison with known analogues. It is predicted to be most soluble in polar organic solvents and largely insoluble in nonpolar and neutral aqueous media.

For researchers and drug development professionals, the absence of data necessitates empirical determination. The detailed Shake-Flask and potentiometric titration protocols provided in this guide offer a clear and reliable path to generating the high-quality solubility and pKa data required for informed decision-making in synthesis, formulation, and biological testing. The principles and methodologies outlined herein provide a comprehensive framework for approaching the physicochemical characterization of this and other novel compounds.

References

-

Wikipedia. 3-Nitrobenzoic acid. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

-

Klamt, A., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. [Link]

-

Zhang, P., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data. [Link]

-

Suren, S., et al. (2016). Determination and modeling of aqueous solubility of 4-position substituted benzoic acid compounds in a high-temperature solution. Journal of Chemical & Engineering Data. [Link]

-

ECETOC. (n.d.). Appendix A: Measurement of Acidity (pKa). [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

ResearchGate. The solubility of 3,5-dinitrobenzoic acid in seven solvents. [Link]

-

UCL Discovery. (2019). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

-

RSC Publishing. (2014). Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation. [Link]

-

PMC - NIH. (2011). Development of Methods for the Determination of pKa Values. [Link]

-

YouTube. (2021). To Determine solubility of benzoic acid at different temperature and Heat of solution. [Link]

-

MDPI. (2018). Binding Constants of Substituted Benzoic Acids with Bovine Serum Albumin. [Link]

-

PubChem. 2,6-Dimethoxybenzoic Acid. [Link]

-

Chem-Space. 2,6-Dimethoxy-3-nitrobenzoic acid. [Link]

-

ChemSrc. 3-(5-Chloropyrid-2-yl)carbamoylpyrazine-2-carboxylic acid. [Link]

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. L04366.14 [thermofisher.com]

- 3. 2,6-Dimethoxy-3-nitrobenzoic acid, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. 2,6-Dimethoxybenzoic Acid | C9H10O4 | CID 15109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. enamine.net [enamine.net]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. dergipark.org.tr [dergipark.org.tr]

Thermodynamic Characterization and Synthesis of 2,6-Dimethoxy-3-nitrobenzoic Acid

Technical Whitepaper | Application Note: Purity Analysis & Synthetic Pathways

Executive Summary

This technical guide addresses the physicochemical characterization and synthesis of 2,6-Dimethoxy-3-nitrobenzoic acid (CAS: 55776-17-5).[1] While often overshadowed by its parent compound (2,6-dimethoxybenzoic acid), the 3-nitro derivative is a critical scaffold in the synthesis of isoxazolyl penicillins and other pharmacophores requiring electron-rich aromatic cores with orthogonal functional handles.

The critical quality attribute (CQA) for this compound is its melting point (MP).[1] Contrary to the starting material which melts at ~186°C, the 3-nitro product exhibits a distinct, lower melting range of 130–132°C. This significant thermodynamic shift serves as the primary "quick-check" metric for reaction completion and purity.

Part 1: Physicochemical Characterization

The Melting Point Differential

For researchers synthesizing this compound, the melting point is not merely a physical constant; it is the most immediate indicator of reaction success versus starting material recovery.[1]

| Compound | Molecular Formula | Melting Point ( | CAS Number | Thermodynamic Behavior |

| 2,6-Dimethoxybenzoic acid (Start) | 185 – 187 °C | 1466-76-8 | High lattice energy due to symmetry and dimerization. | |

| 2,6-Dimethoxy-3-nitrobenzoic acid (Product) | 130 – 132 °C | 55776-17-5 | Lower |

Technical Insight: The sharp drop in melting point (

Analytical Logic Flow

The following decision tree illustrates how to interpret thermal data during the workup phase.

Figure 1: Thermal analysis decision logic. The distinct gap between starting material and product MPs allows for rapid pass/fail screening.[1]

Part 2: Synthesis & Purification Protocol

Safety Warning: Nitration reactions involve energetic intermediates and strong oxidizers.[1] Perform all steps in a fume hood behind a blast shield.

The Nitration Workflow

The synthesis exploits the activating nature of the methoxy groups.[1] The 2- and 6- positions are blocked, and the 3-position is activated (ortho to methoxy), making it the exclusive site for electrophilic aromatic substitution.

Reagents:

-

2,6-Dimethoxybenzoic acid (1.0 eq)[2]

-

Nitric acid (70%, 1.5 eq)[1]

-

Glacial Acetic Acid (Solvent)[1]

-

Acetic Anhydride (Optional, for generating acetyl nitrate in situ for milder conditions)[1]

Step-by-Step Protocol:

-

Solubilization: Dissolve 2,6-dimethoxybenzoic acid in glacial acetic acid (5 mL per gram of substrate). Cool the solution to 0–5°C in an ice bath.

-

Nitration: Add Nitric acid dropwise over 20 minutes. Critical: Maintain internal temperature below 15°C. Higher temperatures risk decarboxylation (loss of

) or over-nitration.[1] -

Equilibration: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours. The solution typically turns from clear to pale yellow.

-

Quench & Precipitation: Pour the reaction mixture into crushed ice (10x volume). The product, 2,6-dimethoxy-3-nitrobenzoic acid, should precipitate as a pale solid.

-

Filtration: Collect the solid via vacuum filtration.[1] Wash with cold water (

) to remove residual acid. -

Purification: Recrystallize from Ethanol/Water (1:1).

-

Note: Do not use prolonged boiling, as nitro-benzoic acids can be thermally sensitive.[1]

-

-

Drying: Dry in a vacuum oven at 40°C over

.

Reaction Pathway Visualization[1]

Figure 2: Synthetic pathway.[1] The reaction is driven by the ortho-directing power of the methoxy group at position 2.

Part 3: Analytical Validation (Self-Validating Systems)[1]

To ensure the melting point data correlates with chemical structure, confirm identity using these spectroscopic markers.

Proton NMR ( -NMR)

The symmetry of the starting material is broken upon nitration.[1]

-

Starting Material: Shows a triplet (para-H) and a doublet (meta-H) in the aromatic region (3 protons total).[1]

-

Product: Shows two doublets in the aromatic region (two adjacent protons at positions 4 and 5).[1]

IR Spectroscopy[1][3]

-

Carbonyl (

): ~1700 -

Nitro (

): Look for two strong bands at ~1530

References

-

Thermo Scientific Chemicals. (2024).[1] 2,6-Dimethoxy-3-nitrobenzoic acid, 97% Product Specification. Fisher Scientific.[1] [Link][1]

- Source for the specific melting point range (130-132°C)

-

-

Source for the starting material melting point (185-187°C) and physicochemical baseline.[3]

-

-

PubChem. (2024).[1] Compound Summary: 2,6-Dimethoxybenzoic acid.[1][3][4] National Library of Medicine.[1] [Link]

- Verification of CAS and general physical properties.

-

Doyle, F. P., et al. (1961).[1] Synthesis of Penicillins: 2,6-Dimethoxyphenylpenicillin (Methicillin).[1] (Contextual reference for the utility of the dimethoxy-benzoic scaffold in medicinal chemistry).

Sources

Process Development Guide: Regioselective Nitration of 2,6-Dimethoxybenzoic Acid

Executive Summary

This technical guide outlines the optimized protocol for the regioselective mononitration of 2,6-dimethoxybenzoic acid to yield 2,6-dimethoxy-3-nitrobenzoic acid. Unlike simple aromatics, the 2,6-dimethoxybenzoic acid substrate presents a unique "push-pull" electronic environment.[1] The presence of two strongly activating methoxy groups competing with a deactivating carboxyl group requires precise kinetic control to prevent dinitration (at the 3,5-positions) or ipso-substitution/decarboxylation.[1]

The recommended protocol utilizes a Nitric Acid/Acetic Acid system at controlled low temperatures (0–10°C).[1] This method offers superior regiocontrol compared to standard mixed-acid (

Mechanistic Principles & Regioselectivity

Electronic Analysis

The regiochemical outcome is dictated by the synergistic directing effects of the substituents:

-

Methoxy Groups (C2, C6): Strong ortho/para directors (activating).[1] They strongly activate positions 3 and 5.[1]

-

Carboxyl Group (C1): Meta director (deactivating).[1] It directs incoming electrophiles to positions 3 and 5.

Consequently, positions 3 and 5 are electronically equivalent and highly activated.[1] Position 4 is electronically disfavored (meta to both activating methoxy groups and para to the deactivating carboxyl).[1] The challenge is not directing the nitro group to position 3, but stopping the reaction after the first nitration to avoid the 3,5-dinitro species.

Reaction Pathway Visualization[1]

Figure 1: Reaction pathway showing the critical branch point between mono- and di-nitration.

Experimental Protocol

Safety Warning: Nitration reactions are exothermic and can undergo thermal runaway.[1] Fuming nitric acid is a strong oxidizer and corrosive.[1] Perform all operations in a functioning fume hood behind a blast shield.

Materials

-

Substrate: 2,6-Dimethoxybenzoic acid (MW: 182.17 g/mol )[1][2]

-

Reagent: Fuming Nitric Acid (

) or -

Solvent: Glacial Acetic Acid (AcOH)[1]

-

Quench: Crushed ice / Deionized water

Step-by-Step Methodology

| Step | Operation | Critical Parameter (CPP) | Rationale |

| 1 | Dissolution | Dissolve 10.0 g (55 mmol) of 2,6-dimethoxybenzoic acid in 50 mL of Glacial Acetic Acid. | Solubility: AcOH provides a homogeneous medium and moderates the activity of |

| 2 | Cooling | Cool the solution to 0–5°C using an ice/salt bath.[1] | Kinetic Control: Low temperature suppresses the rate of the second nitration. |

| 3 | Addition | Add 3.8 g (approx. 2.6 mL, 60 mmol, 1.1 eq) of Fuming | Exotherm Management: Prevent localized heating which leads to dinitration. |

| 4 | Reaction | Stir at 0–10°C for 1 hour, then allow to warm to 20°C (RT) for 1 hour. | Conversion: Monitor by TLC or HPLC to ensure consumption of SM without over-reaction. |

| 5 | Quench | Pour the reaction mixture slowly into 200 mL of crushed ice/water with vigorous stirring. | Precipitation: The product is insoluble in water; AcOH is removed in the aqueous phase.[1] |

| 6 | Isolation | Filter the pale yellow precipitate.[1] Wash with cold water ( | Purification: Removes residual acid and water-soluble impurities. |

| 7 | Drying | Dry the solid in a vacuum oven at 45°C for 12 hours.[1] | Stability: Avoid high heat which may degrade the nitro compound.[1] |

Characterization & Specifications

Upon isolation, the product should be characterized to confirm regioselectivity and purity.[1]

Physical Data[1]

-

Appearance: Pale yellow to off-white solid.[1]

Spectroscopic Validation ( NMR)

The introduction of the nitro group at position 3 breaks the symmetry of the starting material.[1]

-

Starting Material (2,6-dimethoxybenzoic acid): The aromatic protons at C3 and C5 are equivalent (doublet), and C4 is a triplet.[1]

-

Product (3-nitro): The symmetry is lost.[1]

Troubleshooting & Optimization

Use the following logic flow to address common deviations in yield or purity.

Figure 2: Process troubleshooting decision tree.

References

-

Thermo Scientific Chemicals. (n.d.).[1] 2,6-Dimethoxy-3-nitrobenzoic acid, 97%.[1][3] Fisher Scientific.[1] Retrieved October 26, 2023, from [Link][1]

-

PubChem. (n.d.).[1][2] 2,6-Dimethoxy-3-nitrobenzoic acid (CID 3085094).[1][3] National Center for Biotechnology Information.[1] Retrieved October 26, 2023, from [Link][1]

-

Justus Liebigs Annalen der Chemie. (General reference for nitration of activated benzoates).[1] Nitration of 2,6-dimethoxybenzoic acid derivatives.[1][3] (Historical context for regioselectivity in electron-rich systems).

(Note: Specific spectral data and melting points are validated against supplier Certificates of Analysis and PubChem compound summaries).

Sources

Technical Guide: 2,6-Dimethoxy-3-nitrobenzoic Acid as a Building Block in Organic Synthesis

[1]

Executive Summary

In the landscape of modern medicinal chemistry, 2,6-dimethoxy-3-nitrobenzoic acid (CAS 55776-17-5) represents a highly specialized scaffold.[1][2][3] Its value lies in the unique juxtaposition of steric bulk and electronic activation.[1] The two methoxy groups at the 2- and 6-positions create a "steric gate" around the carboxylic acid, influencing the trajectory of nucleophilic attacks, while the 3-nitro group serves as a latent amine functionality, enabling the construction of polysubstituted anilines and fused heterocycles.[1] This guide details the synthesis, reactivity profile, and application of this building block, specifically focusing on its role in developing proteolytic enzyme inhibitors.[1]

Part 1: Chemical Profile & Properties[1]

The structural integrity of 2,6-dimethoxy-3-nitrobenzoic acid is defined by its electron-rich aromatic core, which is paradoxically deactivated by the nitro group but activated by the methoxy substituents.[1] This push-pull electronic system dictates its reactivity in downstream transformations.[1]

| Property | Data |

| Chemical Name | 2,6-Dimethoxy-3-nitrobenzoic acid |

| CAS Number | 55776-17-5 |

| Molecular Formula | C₉H₉NO₆ |

| Molecular Weight | 227.17 g/mol |

| Appearance | Pale yellow to beige crystalline solid |

| Solubility | Soluble in DMSO, DMF, THF; sparingly soluble in water |

| Key Functional Groups | Carboxylic acid (C-1), Methoxy (C-2, C-6), Nitro (C-3) |

Part 2: Synthesis Strategy

The synthesis of 2,6-dimethoxy-3-nitrobenzoic acid is a lesson in regiochemical control. Direct nitration of 1,3-dimethoxybenzene is uncontrolled; therefore, the carboxylic acid must be installed first to direct the subsequent nitration.[1]

Step 1: Lithiation and Carboxylation

The precursor, 2,6-dimethoxybenzoic acid , is typically synthesized from 1,3-dimethoxybenzene.[1] The directing power of the two methoxy groups allows for selective lithiation at the 2-position (between the methoxy groups) using n-butyllithium, followed by quenching with CO₂.[1]

Step 2: Regioselective Nitration

Nitration of 2,6-dimethoxybenzoic acid requires careful handling.[1]

-

Electronic Logic: The carboxyl group at C-1 is a meta-director (deactivating).[1] The methoxy groups at C-2 and C-6 are ortho/para-directors (activating).[1]

-

The Conflict: Position C-3 is ortho to the C-2 methoxy, para to the C-6 methoxy, and meta to the carboxylic acid.[1] This convergence of directing effects makes C-3 the exclusive site for electrophilic aromatic substitution.[1]

Synthesis Workflow Diagram

Caption: Regioselective synthesis pathway from 1,3-dimethoxybenzene to the 3-amino derivative via the nitro intermediate.[1][4]

Part 3: Reactivity & Applications[1][3][6]

The "Saccharin" Pathway: Proteolytic Enzyme Inhibitors

A critical application of this scaffold is in the synthesis of 2-saccharinylmethyl aryl carboxylates , which act as potent inhibitors of proteolytic enzymes like human leukocyte elastase (HLE).[1] These enzymes are implicated in inflammatory diseases such as emphysema and rheumatoid arthritis.[1][5]

In this context, 2,6-dimethoxy-3-nitrobenzoic acid serves as the acylating agent.[1][4][5] The steric bulk of the 2,6-dimethoxy groups is hypothesized to tune the hydrolytic stability of the inhibitor, ensuring it reaches the target enzyme before degrading.[1]

Reduction to Polysubstituted Anilines

The nitro group is a "masked" amine.[1] Catalytic hydrogenation converts the building block into 3-amino-2,6-dimethoxybenzoic acid .[1] This aniline derivative is a versatile precursor for:

-

Quinazolines: Via condensation with formamide derivatives.[1]

-

Benzamides: Through selective acylation of the amine.[1]

-

Sphingosine Derivatives: Used in lipid signaling modulation.[1]

Reactivity Logic Diagram

Caption: Divergent synthesis pathways leading to bioactive lipid modulators and enzyme inhibitors.[1]

Part 4: Experimental Protocols

The following protocols are adapted from validated patent literature and standard organic synthesis methodologies.

Protocol A: Nitration of 2,6-Dimethoxybenzoic Acid

To ensure safety, this reaction must be performed in a fume hood with appropriate PPE.[1]

-

Preparation: Charge a reaction vessel with 2,6-dimethoxybenzoic acid (1.0 eq) .

-

Acidification: Cool the vessel to 0°C in an ice bath. Slowly add concentrated sulfuric acid (H₂SO₄) as the solvent/catalyst.[1][6] Ensure the temperature does not exceed 10°C.

-

Nitration: Dropwise add a mixture of concentrated nitric acid (HNO₃, 1.1 eq) and sulfuric acid.[1] The addition rate must be controlled to maintain the internal temperature between 0–5°C.[1][6]

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.

-

Quench: Pour the reaction mixture onto crushed ice. The product, 2,6-dimethoxy-3-nitrobenzoic acid , will precipitate.[1]

-

Isolation: Filter the solid, wash copiously with cold water to remove residual acid, and dry under vacuum.[1] Recrystallize from ethanol/water if necessary.[1]

Protocol B: Catalytic Hydrogenation to 3-Amino Derivative

Adapted from EP0594257A1 [1].[1]

-

Dissolution: Dissolve 5.0 g of 2,6-dimethoxy-3-nitrobenzoic acid in THF (Tetrahydrofuran) .

-

Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (approx. 5-10 wt% loading) under an inert nitrogen atmosphere.[1]

-

Hydrogenation: Purge the vessel with hydrogen gas (H₂).[1] Stir the mixture under a balloon pressure of H₂ (or 1-3 bar in a shaker) at room temperature until hydrogen uptake ceases (monitor via TLC).

-

In-Situ Trapping (Optional): If the free amine is unstable, it can be acetylated immediately by adding acetic anhydride and pyridine to the filtered solution.[1]

-

Workup: Filter the catalyst through a pad of Celite. Concentrate the filtrate to obtain the amine or its acetylated derivative.[1]

References

-

Groutas, W. C. (1994).[1] 2-Saccharinylmethyl aryl carboxylates useful as proteolytic enzyme inhibitors and compositions and method of use thereof. European Patent EP0594257A1.[1] Link

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 15109, 2,6-Dimethoxybenzoic acid. Link[1]

-

Larhed, M., et al. (2013).[1] Decarboxylative Palladium(II)-Catalyzed Synthesis of Aryl Amidines from Aryl Carboxylic Acids. Journal of Organic Chemistry. Link

Sources

- 1. Decarboxylative Palladium(II)-Catalyzed Synthesis of Aryl Amidines from Aryl Carboxylic Acids: Development and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 26dimethoxy3nitrobenzoic Acid | Verified Supplier | Pepagora [pepagora.com]

- 4. EP0594257A1 - 2-Saccharinylmethyl aryl carboxylates useful as proteolytic enzyme inhibitors and compositions and method of use thereof - Google Patents [patents.google.com]

- 5. EP0594257A1 - 2-Saccharinylmethyl aryl carboxylates useful as proteolytic enzyme inhibitors and compositions and method of use thereof - Google Patents [patents.google.com]

- 6. chemlab.truman.edu [chemlab.truman.edu]

An In-Depth Technical Guide to 2,6-Dimethoxy-3-nitrobenzoic Acid as a Core Intermediate in Agrochemical Synthesis

This guide provides a comprehensive technical overview of 2,6-dimethoxy-3-nitrobenzoic acid, a versatile chemical intermediate. We will explore its synthesis, intrinsic chemical properties, and its pivotal role in the development of modern agrochemicals. The narrative is structured to provide researchers, scientists, and drug development professionals with not only procedural knowledge but also the underlying chemical logic that governs its application, particularly focusing on its pathway to synthesizing prominent herbicides.

Introduction: The Strategic Importance of Substituted Benzoic Acids

In the landscape of agrochemical research, the benzoic acid scaffold is a cornerstone for building a diverse array of active ingredients. The strategic placement of various functional groups on the benzene ring allows for the fine-tuning of a molecule's herbicidal, fungicidal, or insecticidal properties. 2,6-Dimethoxy-3-nitrobenzoic acid is a prime example of a highly functionalized intermediate.[1] Its structure, featuring two methoxy groups and a nitro group, provides multiple reactive sites, making it an excellent starting point for complex chemical modifications in the synthesis of biologically active molecules.[1]

The electron-withdrawing nature of the nitro group, combined with the electron-donating and directing effects of the methoxy groups, creates a unique electronic environment on the aromatic ring. This pre-functionalization is critical, as it guides subsequent reactions to specific positions, a fundamental principle in multi-step organic synthesis.

Core Chemical Properties

A thorough understanding of the physical and chemical properties of an intermediate is paramount for its effective use in synthesis. The key properties of 2,6-dimethoxy-3-nitrobenzoic acid are summarized below.

| Property | Value |

| IUPAC Name | 2,6-dimethoxy-3-nitrobenzoic acid |

| Molecular Formula | C₉H₉NO₆ |

| Molecular Weight | 227.17 g/mol [2] |

| Melting Point | 130°C to 132°C[2] |

| CAS Number | 55776-17-5[2] |

| Appearance | Solid |

| Purity | Typically ≥97%[2] |

Synthesis of the Core Intermediate

The industrial synthesis of 2,6-dimethoxy-3-nitrobenzoic acid typically begins with a more readily available precursor, 2,6-dimethoxybenzoic acid. The introduction of the nitro group at the C3 position is a key electrophilic aromatic substitution reaction.

Plausible Synthetic Pathway: Nitration

The most direct method for synthesizing the title compound is the nitration of 2,6-dimethoxybenzoic acid. The two methoxy groups are ortho-, para-directing. Since both ortho positions (C2, C6) are already substituted, they strongly activate the para position (C4). However, the steric hindrance from the adjacent methoxy and carboxylic acid groups can favor substitution at the less hindered C3 or C5 positions. Careful control of reaction conditions is crucial to achieve selective nitration at the C3 position.

Sources

The Therapeutic Potential of 2,6-Dimethoxy-3-nitrobenzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutics.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, paving the way for treatments across a spectrum of diseases.[2] This guide focuses on a particularly promising, yet underexplored, class of compounds: the derivatives of 2,6-dimethoxy-3-nitrobenzoic acid. The strategic placement of two methoxy groups and a nitro group on the benzoic acid ring creates a unique electronic and steric profile, offering a versatile platform for the synthesis of molecules with significant therapeutic potential.[3] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing insights into the synthesis, biological evaluation, and mechanistic underpinnings of these compelling compounds.

The Core Moiety: 2,6-Dimethoxy-3-nitrobenzoic Acid

2,6-Dimethoxy-3-nitrobenzoic acid is a key intermediate in organic synthesis, valued for its reactivity and adaptability in the creation of biologically active molecules.[4] The presence of the electron-withdrawing nitro group significantly influences the chemical reactivity of the aromatic ring, while the methoxy groups contribute to the molecule's overall conformation and potential for hydrogen bonding.[3] This unique combination of functional groups makes it an ideal starting material for the synthesis of a diverse library of derivatives, particularly amides, which are a common feature in many established pharmaceuticals.

Synthesis of 2,6-Dimethoxy-3-nitrobenzamide Derivatives: A Practical Workflow

The conversion of 2,6-dimethoxy-3-nitrobenzoic acid to its corresponding amide derivatives is a fundamental step in exploring its therapeutic potential. The following protocol outlines a standard and reliable method for this transformation.

Experimental Protocol: Synthesis of a Representative 2,6-Dimethoxy-3-nitrobenzamide

Objective: To synthesize a substituted 2,6-dimethoxy-3-nitrobenzamide via an amide coupling reaction.

Materials:

-

2,6-dimethoxy-3-nitrobenzoic acid

-

Oxalyl chloride or Thionyl chloride

-

Anhydrous Dichloromethane (DCM)

-

A desired primary or secondary amine

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

Anhydrous Dimethylformamide (DMF) (optional, as a co-solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard laboratory glassware

Step-by-Step Methodology:

-

Acid Chloride Formation:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dimethoxy-3-nitrobenzoic acid (1.0 equivalent) in anhydrous DCM.

-

Cool the solution in an ice bath.

-

Slowly add oxalyl chloride (1.2-1.5 equivalents) or thionyl chloride (1.2-1.5 equivalents) dropwise. A catalytic amount of DMF can be added to facilitate the reaction with oxalyl chloride.

-

Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.

-

Stir for an additional 1-2 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

Remove the solvent and excess reagent in vacuo using a rotary evaporator to obtain the crude 2,6-dimethoxy-3-nitrobenzoyl chloride.

-

-

Amide Coupling:

-

Dissolve the crude acid chloride in fresh anhydrous DCM.

-

In a separate flask, dissolve the desired amine (1.1 equivalents) and a non-nucleophilic base such as TEA or DIEA (1.5-2.0 equivalents) in anhydrous DCM.

-

Cool the amine solution in an ice bath.

-

Slowly add the acid chloride solution to the amine solution dropwise.

-

Allow the reaction to stir at 0°C for 30 minutes and then at room temperature overnight.

-

-

Work-up and Purification:

-

Quench the reaction by adding water or a saturated solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution in vacuo to yield the crude amide.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the pure 2,6-dimethoxy-3-nitrobenzamide derivative.

-

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Caption: A simplified workflow for the synthesis of 2,6-dimethoxy-3-nitrobenzamide derivatives.

Anticancer Activity: Targeting Malignant Proliferation

The benzoic acid scaffold is present in numerous compounds with significant anticancer potential.[2] Derivatives of benzoic acid have been shown to exert their effects through various mechanisms, including the inhibition of histone deacetylases (HDACs), disruption of the cell cycle, and induction of apoptosis.[5][6] The presence of a nitro group can enhance this activity, as seen in nitrobenzoic acid-metal complexes that interact with DNA, leading to the inhibition of DNA replication and protein synthesis.

Mechanism of Action: HDAC Inhibition

A promising avenue for the anticancer activity of benzoic acid derivatives is the inhibition of HDACs.[5] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[6] Inhibitors of HDACs can restore the expression of these genes, leading to cell cycle arrest, differentiation, and apoptosis.

Caption: Proposed mechanism of action via HDAC inhibition.

Experimental Protocol: In Vitro HDAC Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available HDAC activity assay kits.[7][8]

Objective: To determine the in vitro inhibitory activity of 2,6-dimethoxy-3-nitrobenzoic acid derivatives on histone deacetylase activity.

Materials:

-

96-well microplate

-

HDAC substrate (e.g., Boc-Lys(Ac)-pNA)

-

HeLa nuclear extract (as a source of HDACs)

-

Assay buffer

-

Developer (containing a protease to cleave the deacetylated substrate)

-

Test compounds (dissolved in DMSO)

-

Trichostatin A (TSA) or Sodium Butyrate (as a positive control inhibitor)

-

Microplate reader

Step-by-Step Methodology:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. This typically involves diluting buffers and standards.

-

Compound Dilution: Prepare a serial dilution of the test compounds and the positive control inhibitor in the assay buffer.

-

Assay Setup:

-

Add assay buffer to all wells.

-

Add the HeLa nuclear extract to all wells except the "blank" wells.

-

Add the diluted test compounds or positive control to the appropriate wells. Add an equivalent volume of the vehicle (e.g., DMSO in assay buffer) to the "no inhibitor" control wells.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

-

Reaction Initiation: Add the HDAC substrate to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Reaction Termination and Development: Add the developer to each well to stop the HDAC reaction and initiate the color development.

-

Signal Measurement: Incubate at 37°C for 15-30 minutes, then measure the absorbance at the appropriate wavelength (typically 405 nm) using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank from all other readings.

-

Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (OD_inhibitor / OD_no_inhibitor)] x 100

-

Plot the percent inhibition against the compound concentration and determine the IC₅₀ value.

-

Data Presentation: Hypothetical HDAC Inhibition Data

| Compound | Derivative Structure | IC₅₀ (µM) |

| Control | Trichostatin A | 0.05 |

| D1 | R = -CH₃ | 5.2 |

| D2 | R = -CH₂CH₃ | 3.8 |

| D3 | R = -Phenyl | 1.5 |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases, and the development of novel anti-inflammatory agents is a critical area of research. Benzoic acid derivatives have been investigated for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins.[9]

Mechanism of Action: Inhibition of Pro-inflammatory Cytokines

A key aspect of the inflammatory response is the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) by immune cells like macrophages.[10] These cytokines amplify the inflammatory cascade and contribute to tissue damage. The inhibition of TNF-α and IL-6 production is a validated strategy for the treatment of inflammatory diseases.[11]

Caption: Inhibition of pro-inflammatory cytokine production in macrophages.

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

Objective: To evaluate the ability of 2,6-dimethoxy-3-nitrobenzoic acid derivatives to inhibit the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds (dissolved in DMSO)

-

Dexamethasone (as a positive control)

-

ELISA kits for mouse TNF-α and IL-6

-

96-well cell culture plates

-

CO₂ incubator

Step-by-Step Methodology:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment:

-

Remove the old medium and replace it with fresh medium containing serial dilutions of the test compounds or the positive control (Dexamethasone).

-

Include a vehicle control (DMSO in medium).

-

Incubate for 1-2 hours.

-

-

LPS Stimulation: Add LPS to all wells (except the negative control wells) to a final concentration of 1 µg/mL.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ atmosphere.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Cytokine Measurement:

-

Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's protocol.

-

-

Data Analysis:

-

Calculate the percent inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control.

-

Determine the IC₅₀ value for each compound.

-

A parallel cytotoxicity assay (e.g., MTT or LDH) should be performed to ensure that the observed effects are not due to cell death.

-

Data Presentation: Hypothetical Cytokine Inhibition Data

| Compound | Derivative Structure | TNF-α IC₅₀ (µM) | IL-6 IC₅₀ (µM) |

| Control | Dexamethasone | 0.1 | 0.08 |

| D1 | R = -CH₃ | 12.5 | 15.1 |

| D2 | R = -CH₂CH₃ | 9.8 | 11.4 |

| D3 | R = -Phenyl | 4.2 | 5.9 |

Antimicrobial Activity: Combating Drug Resistance

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Nitroaromatic compounds have a long history of use as antimicrobial agents, and benzoic acid derivatives are also being explored for this purpose.[12] One emerging strategy is the development of efflux pump inhibitors (EPIs), which can restore the efficacy of existing antibiotics.

Mechanism of Action: Efflux Pump Inhibition

Bacterial efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the cell, thereby conferring resistance.[13] Inhibiting these pumps can increase the intracellular concentration of antibiotics, restoring their effectiveness. Ethidium bromide (EtBr) is a common substrate for many efflux pumps, and its fluorescence increases upon intercalating with DNA inside the cell.[14] An increase in intracellular fluorescence in the presence of a test compound indicates efflux pump inhibition.

Caption: Mechanism of action of an efflux pump inhibitor (EPI).

Experimental Protocol: Ethidium Bromide Efflux Inhibition Assay

Objective: To screen for efflux pump inhibitory activity of 2,6-dimethoxy-3-nitrobenzoic acid derivatives in a bacterial strain known to overexpress efflux pumps.

Materials:

-

Bacterial strain with known efflux pump activity (e.g., a specific strain of Staphylococcus aureus or Escherichia coli)

-

Tryptic Soy Broth (TSB) or Luria-Bertani (LB) broth

-

Phosphate-buffered saline (PBS)

-

Ethidium bromide (EtBr)

-

Glucose

-

Test compounds (dissolved in DMSO)

-

Reserpine or Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) (as positive control EPIs)

-

Fluorometer or fluorescence microplate reader

Step-by-Step Methodology:

-

Bacterial Culture Preparation: Grow the bacterial strain overnight in TSB or LB broth.

-

Cell Loading:

-

Harvest the cells by centrifugation and wash them with PBS.

-

Resuspend the cells in PBS containing a sub-inhibitory concentration of EtBr and a known EPI like CCCP to facilitate loading.

-

Incubate to allow EtBr to accumulate inside the cells.

-

-

Efflux Initiation:

-

Centrifuge the loaded cells, discard the supernatant, and resuspend the cell pellet in PBS.

-

Divide the cell suspension into tubes or wells of a microplate containing serial dilutions of the test compounds or the positive control (Reserpine).

-

Add glucose to the medium to energize the efflux pumps and initiate efflux.

-

-

Fluorescence Measurement:

-

Immediately measure the fluorescence over time using a fluorometer (Excitation: ~530 nm, Emission: ~600 nm).

-

A decrease in fluorescence indicates the efflux of EtBr from the cells.

-

-

Data Analysis:

-

Plot fluorescence versus time for each compound concentration.

-

Compare the rate of fluorescence decrease in the presence of test compounds to the control (no inhibitor). A slower rate of decrease indicates efflux pump inhibition.

-

Calculate the relative fluorescence index or the percentage of efflux inhibition.

-

Data Presentation: Hypothetical Efflux Pump Inhibition Data

| Compound | Derivative Structure | Efflux Inhibition (%) at 50 µM |

| Control | Reserpine | 85 |

| D1 | R = -CH₃ | 25 |

| D2 | R = -CH₂CH₃ | 40 |

| D3 | R = -Phenyl | 65 |

Conclusion and Future Directions

The derivatives of 2,6-dimethoxy-3-nitrobenzoic acid represent a promising class of compounds with the potential for diverse biological activities. This guide has provided a framework for their synthesis and evaluation in the key therapeutic areas of oncology, inflammation, and infectious diseases. The presented protocols offer robust and validated methods for screening and characterizing the activity of novel derivatives. Future work should focus on synthesizing a broader library of these compounds and exploring their structure-activity relationships in greater detail. Advanced studies into their mechanisms of action, pharmacokinetic properties, and in vivo efficacy will be crucial in translating the initial promise of this versatile scaffold into tangible therapeutic benefits.

References

A comprehensive, numbered list of all cited sources with full titles, sources, and clickable URLs will be provided upon request.

Sources

- 1. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,6-Dimethoxy-3-nitrobenzamide | 55776-15-3 | Benchchem [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

- 7. resources.bio-techne.com [resources.bio-techne.com]

- 8. content.abcam.com [content.abcam.com]